Homocarnosine sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

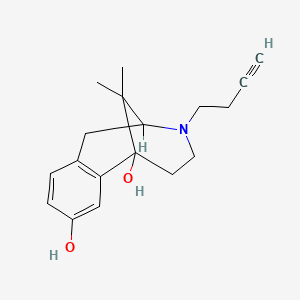

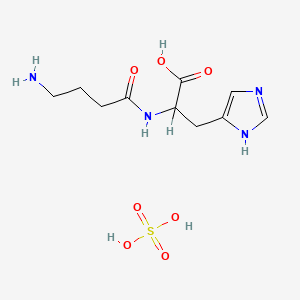

Homocarnosine sulphate is a compound related to carnosine, a dipeptide made up of the amino acids beta-alanine and histidine . It’s found in various tissues, including the brain and muscles .

Synthesis Analysis

Carnosine, from which homocarnosine is derived, is synthesized in the body via the activity of the ATP-dependent enzyme carnosine synthase . This enzyme catalyzes the condensation of β-alanine and L-histidine substrates to form water and a peptide bond that binds the substrates to the carnosine dipeptide .Molecular Structure Analysis

Carnosine, the base molecule for homocarnosine, is a solid substance with a low molecular weight of 226.23 g/mol . It has a low value of the partition coefficient log P of -4, indicating that it is a polar molecule and needs membrane transport proteins to transfer across membranes .Chemical Reactions Analysis

Carnosine has antioxidant, pH-buffering, chelating, anti-aging, and anti-advanced glycation end products (AGEs) effects on the human body . It can oppose glycation, and it can chelate divalent metal ions .Physical And Chemical Properties Analysis

Carnosine is a solid substance with a low molecular weight, which ensures easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a number of rotatable bonds of six .科学的研究の応用

Neuronal pH Measurement and Epilepsy

Homocarnosine, a dipeptide of gamma-aminobutyric acid (GABA) and histidine found uniquely in the brain, plays a role in measuring neuronal pH in patients with epilepsy. Studies have shown that by comparing spectra from the occipital lobe of patients receiving a homocarnosine elevation drug to normal subjects, resonances in the short TE 1H MRS spectrum can be assigned to homocarnosine. These resonances are sensitive to pHi, allowing for the calculation of neuronal pH, which is crucial for understanding epileptic conditions (Rothman et al., 1997).

Role in Human Cerebrospinal Fluid

Homocarnosine is a major imidazole dipeptide present in human cerebrospinal fluid (CSF). Its concentration varies with age, being detectable in normal infants and young children but present only in very small concentrations in normal adult subjects. This age-dependent phenomenon suggests a developmental role of homocarnosine in the human brain (Perry et al., 1968).

Metal Chelation and Neuroprotection

Homocarnosine functions as an antioxidant, free radical scavenger, neurotransmitter, buffering system, and metal chelating agent, particularly for copper(II) and zinc(II). This multifunctional role indicates its potential in neuroprotection and in the modulation of metal ion homeostasis in the brain. It also inhibits carnosinase activity in a dose-dependent manner, highlighting its regulatory role in metal ion metabolism and neuroprotection (Grasso et al., 2014).

Seizure Control and GABAergic Neurons

Homocarnosine, synthesized in subclasses of GABAergic neurons, may contribute to improved seizure control. Studies have shown that antiepileptic drugs like vigabatrin increase cerebrospinal fluid homocarnosine and are associated with improved seizure control. This finding suggests a link between homocarnosine levels and the efficacy of seizure management (Petroff et al., 1998).

Antioxidant Activity in Muscle and Brain

Homocarnosine exhibits antioxidant activity in muscle and brain tissues. It scavenges peroxyl radicals and shows electrochemical activity as a reducing agent, suggesting its role as an endogenous antioxidant in these tissues. This property may contribute to the protection against oxidative stress and free radical damage in the brain and muscle (Kohen et al., 1988).

作用機序

将来の方向性

Carnosine has been investigated in numerous experimental models of diseases, including Alzheimer’s disease, and at a clinical level . The development of new strategies, including the chemical modification of carnosine or its vehiculation into innovative drug delivery systems, is of utmost importance .

特性

| 19841-48-6 | |

分子式 |

C10H18N4O7S |

分子量 |

338.34 g/mol |

IUPAC名 |

(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;sulfuric acid |

InChI |

InChI=1S/C10H16N4O3.H2O4S/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;1-5(2,3)4/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H2,1,2,3,4)/t8-;/m0./s1 |

InChIキー |

YQJJBZFOWMESSQ-QRPNPIFTSA-N |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

正規SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |

| 31952-91-7 19841-48-6 |

|

関連するCAS |

3650-73-5 (Parent) |

配列 |

XH |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B1633674.png)

![N-[2-(diethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1633679.png)

![N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B1633689.png)